Ethyl 2-amino-4-chlorothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-chlorothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-chlorothiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound under basic conditions. The reaction proceeds as follows:
Starting Materials: α-Cyanoester, elemental sulfur, and a carbonyl compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Gewald reaction remains a cornerstone for large-scale synthesis due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-chlorothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the thiophene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to thiophene oxides or reduced thiophenes.
Scientific Research Applications
Ethyl 2-amino-4-chlorothiophene-3-carboxylate has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chlorothiophene-3-carboxylate is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-chlorothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. Compared to other similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
90312-14-4 |
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Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
ethyl 2-amino-4-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4(8)3-12-6(5)9/h3H,2,9H2,1H3 |
InChI Key |
KWDPHFSOGRIPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1Cl)N |
Origin of Product |
United States |
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